N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Structural authentication Regioisomer differentiation Quality control

Researchers risk invalidating SAR when treating piperazine-sulfonamide acetamide regioisomers as interchangeable. N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 428853-88-7) provides a structurally defined, purchasable probe with a unique 2,3-dimethoxybenzyl substitution pattern that critically modulates target engagement, ADME profile, and selectivity. Its matched-pair comparator value, balanced lead-like properties (MW 433.5 Da, logP 1.5, TPSA 96.6 Ų), and validated structural identity (PubChem CID 1150456) ensure reproducible screening outcomes. • Enable head-to-head assessment of methoxy positional isomerism on sigma-1, kinase, and HDAC selectivity. • Use as a selectivity control in kinase profiling panels (PAK, Pim, RET) alongside the unsubstituted piperazine parent. • Procure with confidence-reliable stock and expedited global shipping support uninterrupted SAR campaigns.

Molecular Formula C21H27N3O5S
Molecular Weight 433.5 g/mol
CAS No. 428853-88-7
Cat. No. B3579169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
CAS428853-88-7
Molecular FormulaC21H27N3O5S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C21H27N3O5S/c1-16(25)22-18-7-9-19(10-8-18)30(26,27)24-13-11-23(12-14-24)15-17-5-4-6-20(28-2)21(17)29-3/h4-10H,11-15H2,1-3H3,(H,22,25)
InChIKeyAADNNAAUXYCHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

428853-88-7: Chemical Identity, Physicochemical Profile & Sourcing


N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 428853-88-7, PubChem CID 1150456, ChEMBL CHEMBL1618981) is a synthetic small molecule with molecular formula C21H27N3O5S and molecular weight 433.5 g/mol . It belongs to the class of N-phenylacetamide sulfonamides bearing a piperazine linker substituted with a 2,3-dimethoxybenzyl moiety. Key computed physicochemical properties include an XLogP3 of 1.5, a topological polar surface area (TPSA) of 96.6 Ų, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds . The compound encompasses three distinct pharmacophoric modules: a 2,3-dimethoxybenzyl hydrophobic/aromatic group, a piperazine-sulfonyl linker, and a 4-acetamidophenyl terminus. This specific substitution pattern differentiates it from closely related regioisomeric and functional analogs that share the same scaffold core.

Compound Class Piperazine sulfonamide acetamide
Key Motif 2,3-Dimethoxybenzyl N-substituent
Screening Fit CNS target-focused libraries, kinase/HDAC selectivity panels
Identity Anchor InChIKey-defined regioisomer (AADNNAAUXYCHFO)
Computed logP 1.5 / TPSA 96.6 Ų profile supports lead-like property space for cell-based screening. Confirmation of structural identity is essential before use in SAR campaigns.

Why 2,3-Dimethoxybenzyl Substitution Is Not Interchangeable


Within the piperazine sulfonamide acetamide class, the position and nature of methoxy substituents on the benzyl group constitute a critical determinant of molecular recognition, target engagement, and ADME profile. The target compound's 2,3-dimethoxybenzyl arrangement creates a unique spatial orientation of hydrogen-bond-acceptor vectors and hydrophobic surface relative to alternative regioisomers such as the 3,4-dimethoxybenzyl variant (identified on vendor catalogs) or the 4-hydroxy-3,5-dimethoxybenzyl analog . Piperazine N-substituent modifications of this type are known to modulate affinity at aminergic GPCRs, sigma receptors, and kinases through altered piperazine basicity (pKa perturbation) and differential occupancy of accessory hydrophobic pockets . Consequently, a procurement decision that treats these analogs as functionally equivalent without target-specific, matched-pair activity data risks selecting a compound with a divergent biological outcome, invalidating screening campaigns, or generating non-reproducible SAR conclusions.

Regioisomeric Mismatch
The 2,3-dimethoxybenzyl substitution pattern is positionally distinct from the 3,4-dimethoxybenzyl analog. Replacing one with the other may shift target recognition and invalidate structure-activity data for this specific regioisomer.
Pharmacophore Divergence
Methoxy orientation alters sigma-1 receptor pharmacophore geometry relative to 3,4- or 4-hydroxy-3,5-dimethoxybenzyl variants. Class-level SAR suggests receptor engagement profile may not transfer across substitution patterns.
Property Shift
Removal of the 2,3-dimethoxybenzyl group in the unsubstituted parent scaffold lowers lipophilicity and modifies hydrogen-bond acceptor count. This change may reduce passive permeability in cell-based assays where moderate logP is needed.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity: 2,3- vs. 3,4-Dimethoxybenzyl

The target compound bears methoxy substituents at the 2- and 3-positions of the benzyl ring, in contrast to the 3,4-dimethoxybenzyl regioisomer (N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide) available from commercial screening libraries . While both share the molecular formula C21H27N3O5S, the 2,3-substitution pattern positions one methoxy group ortho to the benzylic methylene and the other in a meta relationship, whereas the 3,4-isomer positions both methoxy groups in a meta and para relationship, respectively. The InChIKey of the target compound is AADNNAAUXYCHFO-UHFFFAOYSA-N, providing unambiguous structural identity . This difference results in distinct electrostatic potential surfaces and steric contours at the piperazine N-benzyl terminus.

Regioisomeric Identity
Supporting evidence
2,3-dimethoxybenzyl (ortho-meta) vs. 3,4-dimethoxybenzyl (meta-para); distinct InChIKey AADNNAAUXYCHFO
Identity-context specificity for SAR studies
Positional isomerism invalidates screening hits if wrong regioisomer is procured.
Structural authentication Regioisomer differentiation Quality control

Lipophilicity and TPSA Comparison with Unsubstituted Parent

The target compound exhibits a computed XLogP3 of 1.5 and TPSA of 96.6 Ų , reflecting the contribution of the lipophilic 2,3-dimethoxybenzyl group appended to the piperazine core. In contrast, the unsubstituted piperazine parent scaffold, N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 700860-40-8), lacks the dimethoxybenzyl moiety and therefore has a significantly lower logP and altered H-bond acceptor count, which collectively predict reduced passive membrane permeability and distinct CNS penetration potential . The addition of the 2,3-dimethoxybenzyl group adds approximately 3.5 logP units based on fragment-based estimation, placing the compound within the lead-like lipophilicity range (logP 1–3) suitable for oral bioavailability while avoiding the high logP (>5) liabilities observed in many CNS-targeted piperazine derivatives .

Lipophilicity & TPSA
Class-level inference
XLogP3 = 1.5; TPSA = 96.6 Ų; ΔXLogP3 ≈ +1.0 to +1.5 vs. unsubstituted parent
Lead-like property context supports cell permeability
Class-level estimates suggest reduced promiscuity risk vs. high-logP analogs.
Physicochemical profiling Lipophilicity Permeability prediction

Sigma-1 Receptor Pharmacophore: 2,3-Dimethoxybenzyl Motif

Published structure-activity relationship (SAR) studies on structurally related piperazine sulfonamides demonstrate that the dimethoxybenzyl N-substituent is a key pharmacophoric element for sigma-1 receptor (σ1R) engagement. In a series of N-benzyl piperazine sulfonamides, compounds bearing methoxy-substituted benzyl groups achieved sigma-1 receptor Ki values ranging from 1.9 nM to 60 nM in guinea pig brain membrane displacement assays using [³H]-(+)-pentazocine . The 2,3-dimethoxy substitution pattern on the target compound positions the lone-pair electrons of the methoxy oxygens to act as hydrogen-bond acceptors at a spatial geometry distinct from 3,4- or 3,5-substituted analogs, potentially modulating affinity at the sigma-1 receptor auxiliary binding pocket. By contrast, the 4-hydroxy-3,5-dimethoxybenzyl analog introduces an additional H-bond donor (phenolic OH) that may redirect target selectivity toward kinase ATP-binding sites or HDAC isoforms, based on pharmacophoric overlap with known kinase inhibitor and HDAC inhibitor chemotypes .

Sigma-1 Pharmacophore
Class-level inference
2,3-dimethoxy motif inferred from homologous piperazine sulfonamides (class Ki = 1.9–60 nM)
Assay-context inference for CNS-targeted screening
Direct sigma-1 binding data for this CAS not yet reported; extrapolation from class SAR only.
Sigma receptor Pharmacophore mapping CNS drug discovery

Recommended Application Scenarios for 428853-88-7


Sigma-1 Receptor-Focused CNS Screening Libraries

Based on class-level SAR evidence that methoxybenzyl-substituted piperazine sulfonamides engage sigma-1 receptors with low nanomolar affinity , this compound is appropriate for inclusion in targeted CNS screening sets where sigma-1 modulation is the primary biochemical endpoint. Its computed logP of 1.5 and TPSA of 96.6 Ų fall within CNS drug-like chemical space (logP <3, TPSA <90–100 Ų for brain penetration), supporting its use in blood-brain barrier permeability assays alongside sigma-1 binding panels.

Regioisomeric Selectivity Profiling in SAR Campaigns

The unique 2,3-dimethoxybenzyl substitution pattern makes this compound a valuable matched-pair comparator to the 3,4-dimethoxybenzyl and 4-hydroxy-3,5-dimethoxybenzyl analogs in systematic SAR studies. Procurement of all three variants enables head-to-head assessment of how methoxy positional isomerism impacts target selectivity, metabolic stability, and off-target liability across aminergic GPCR, kinase, and HDAC panels.

Kinase and Epigenetic Target Counter-Screening

Given the structural similarity of the 4-acetamidobenzenesulfonamide core to kinase type I inhibitor hinge-binding motifs and HDAC inhibitor cap groups , this compound is suitable as a selectivity control in kinase profiling panels (e.g., PAK, Pim, RET families) and HDAC enzyme assays. Its procurement alongside the unsubstituted piperazine parent compound N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide enables quantification of the contribution of the 2,3-dimethoxybenzyl moiety to kinase/HDAC selectivity.

Commercial Procurement: Piperazine Sulfonamide Building Block

For medicinal chemistry groups building lead-like compound collections around the piperazine sulfonamide privileged scaffold, this compound provides a defined, purchasable building block with validated structural identity (CAS 428853-88-7, PubChem CID 1150456) . Its balanced lipophilicity (XLogP3 = 1.5), moderate molecular weight (433.5 Da), and 7 rotatable bonds position it as a 'lead-like' starting point for further optimization, in contrast to high-logP benzylpiperazine variants commonly found in exploratory libraries that suffer from promiscuity and poor solubility.

Application
Selection Property
Validation Focus
CNS Screening Libraries
Sigma-1 pharmacophore motif
Class-level receptor engagement context
Regioisomeric SAR Campaigns
Defined 2,3-substitution pattern
Matched-pair selectivity assessment
Kinase/HDAC Counter-Screening
Acetamidobenzenesulfonamide core
Kinase/HDAC panel selectivity review
Medicinal Chemistry Building Block
Validated structural identity
Identity confirmation and property profiling
Class-level evidence only; direct binding, functional, and selectivity data for this specific CAS are limited. All listed applications assume user verification of target engagement and ADME properties in the intended assay system.
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